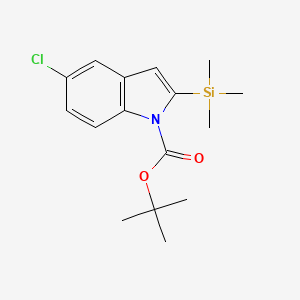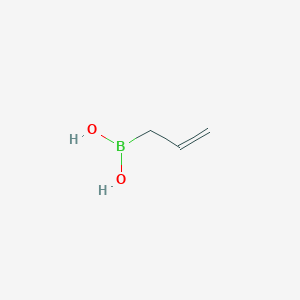
4-Decyl-1,3-oxazolidin-2-one
概要
説明
4-Decyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with an oxazolidine ring and lipophilic decyl . It has a molecular formula of C13H25NO2 . It is used as a plasticizer, permeation enhancer, and preservative booster .
Synthesis Analysis
The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes 4-Decyl-1,3-oxazolidin-2-one, is based on a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis
The molecular structure of 4-Decyl-1,3-oxazolidin-2-one consists of 13 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms . It has an average mass of 227.343 Da and a monoisotopic mass of 227.188522 Da .Chemical Reactions Analysis
Oxazolidin-2-ones, including 4-Decyl-1,3-oxazolidin-2-one, have been found to have antibacterial activity . They are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .Physical And Chemical Properties Analysis
4-Decyl-1,3-oxazolidin-2-one has a density of 0.9±0.1 g/cm3, a boiling point of 383.6±9.0 °C at 760 mmHg, and a flash point of 185.8±18.7 °C . It has a molar refractivity of 65.3±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 241.9±3.0 cm3 .科学的研究の応用
Transdermal Drug Delivery Enhancer
4-Decyloxazolidin-2-one is used as a chemical penetration enhancer in transdermal drug delivery systems . It helps improve the bioavailability and increase the range of drugs that can be administered by the topical and transdermal route . This compound has been reported to localize the delivery of many active ingredients such as retinoic acid and diclofenac sodium in skin layers .
Skin Permeation Enhancer
This compound is also used as a skin permeation enhancer . It is used to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thus aiding in the dermal absorption of curatives and aesthetics .
Use in Novel Drug Delivery Systems
4-Decyloxazolidin-2-one is used in the development of novel drug delivery systems . It can improve the drug’s performance in terms of efficacy and safety, and can also improve patient compliance and overall therapeutic benefit .
Use in Timed or Pulsatile Release Systems
This compound is used in timed or pulsatile release systems . It can help in the delivery of drugs that undergo partial or complete degradation before reaching the site of action .
Use in Targeted Release Systems
4-Decyloxazolidin-2-one is used in targeted release systems . It can help in the delivery of drugs directly to the site of action, thus improving the bioavailability of the drug .
Use in Gastro-Resistant Delivery Systems
This compound is used in gastro-resistant delivery systems . It can help in the delivery of drugs that are sensitive to the acidic environment of the stomach .
作用機序
Target of Action
It is known that this compound is a type of chemical penetration enhancer (cpe) . CPEs are agents that partition into and interact with the components of the skin, increasing skin permeability in a temporary, reversible manner .
Mode of Action
4-Decyloxazolidin-2-one, as a CPE, works by interacting with the components of the skin, particularly the stratum corneum, which is the outermost layer of the skin . It increases skin permeability, allowing drugs to penetrate more readily into the viable skin tissue and in some cases also into the systemic circulation . This interaction results in a temporary and reversible reduction in the barrier properties of the skin .
Result of Action
The molecular and cellular effects of 4-Decyloxazolidin-2-one’s action primarily involve an increase in skin permeability. This allows for enhanced penetration of drugs into the skin, potentially leading to improved efficacy of transdermal drug delivery systems .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-decyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-12-11-16-13(15)14-12/h12H,2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVYVOQTFVXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998216 | |
| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decyloxazolidin-2-one | |
CAS RN |
7693-82-5 | |
| Record name | 4-Decyloxazolidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyloxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decyl-1,3-oxazolidin-2-one; 4-decyloxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLOXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K9FHM51V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)


![Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1609734.png)






![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)

